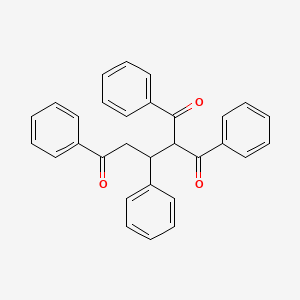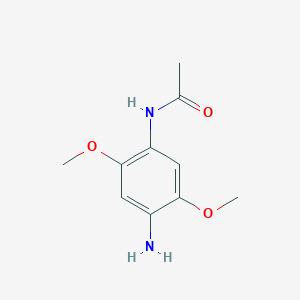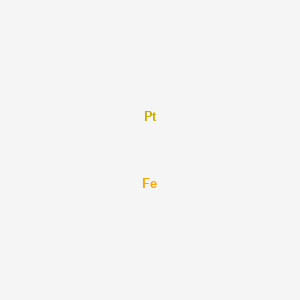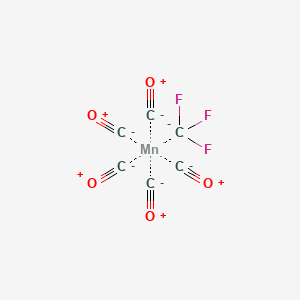
Manganese, pentacarbonyl(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese, pentacarbonyl(trifluoromethyl)- is an organometallic compound with the molecular formula C₆F₃MnO₅. It is a member of the transition metal carbonyl family, which are compounds containing carbon monoxide ligands bound to a transition metal. This compound is notable for its unique structure and reactivity, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of manganese, pentacarbonyl(trifluoromethyl)- typically involves the reaction of manganese pentacarbonyl bromide with trifluoromethylating agents. One common method is the photolysis of dimanganese decacarbonyl in the presence of trifluoromethyl iodide, which produces the desired compound under controlled conditions . Industrial production methods are less common due to the specialized nature of the compound, but laboratory-scale synthesis is well-documented.
Analyse Des Réactions Chimiques
Manganese, pentacarbonyl(trifluoromethyl)- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form manganese hydrides or other lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of manganese complexes with different ligands.
Applications De Recherche Scientifique
Manganese, pentacarbonyl(trifluoromethyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which manganese, pentacarbonyl(trifluoromethyl)- exerts its effects involves the release of carbon monoxide and the formation of reactive manganese species. These species can interact with various molecular targets, including enzymes and cellular membranes, leading to a range of biological effects. The compound’s ability to generate radicals also plays a significant role in its reactivity and applications .
Comparaison Avec Des Composés Similaires
Manganese, pentacarbonyl(trifluoromethyl)- can be compared to other transition metal carbonyls such as iron pentacarbonyl and nickel tetracarbonyl. While all these compounds share the presence of carbon monoxide ligands, manganese, pentacarbonyl(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics . Similar compounds include:
Iron pentacarbonyl (Fe(CO)₅): Known for its use in the production of pure iron and as a catalyst in organic synthesis.
Nickel tetracarbonyl (Ni(CO)₄): Used in the Mond process for nickel purification and as a reagent in organic chemistry.
Dimanganese decacarbonyl (Mn₂(CO)₁₀): Used as a precursor in the synthesis of various manganese carbonyl complexes.
Propriétés
Numéro CAS |
13601-14-4 |
|---|---|
Formule moléculaire |
C6F3MnO5- |
Poids moléculaire |
263.99 g/mol |
Nom IUPAC |
carbon monoxide;manganese;trifluoromethane |
InChI |
InChI=1S/CF3.5CO.Mn/c2-1(3)4;5*1-2;/q-1;;;;;; |
Clé InChI |
PUWKUSYXKWQUHU-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-](F)(F)F.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



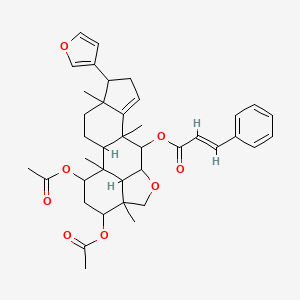
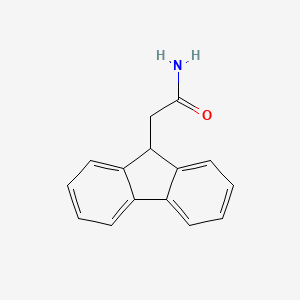
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

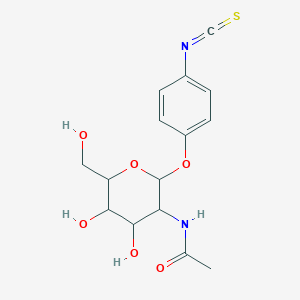
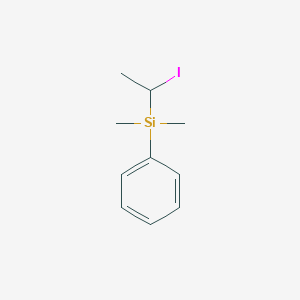

![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)

